molecular formula C12H13N3O3S B7561147 N-[2-(acetylamino)-1,3-benzothiazol-6-yl]-2-methoxyacetamide

N-[2-(acetylamino)-1,3-benzothiazol-6-yl]-2-methoxyacetamide

Cat. No. B7561147
M. Wt: 279.32 g/mol
InChI Key: PRTKNMIXYQKKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(acetylamino)-1,3-benzothiazol-6-yl]-2-methoxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzothiazole derivatives, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)-1,3-benzothiazol-6-yl]-2-methoxyacetamide involves the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. Additionally, the compound has been found to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[2-(acetylamino)-1,3-benzothiazol-6-yl]-2-methoxyacetamide has been found to exhibit various biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of prostaglandins. Additionally, the compound has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. Furthermore, the compound has been found to exhibit anti-microbial properties, which makes it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

N-[2-(acetylamino)-1,3-benzothiazol-6-yl]-2-methoxyacetamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its chemical structure is well-characterized. Additionally, the compound has been extensively studied, and its biological activities are well-understood. However, one limitation of using this compound in lab experiments is that its potential toxicity and side effects are not well-understood.

Future Directions

There are several future directions for the study of N-[2-(acetylamino)-1,3-benzothiazol-6-yl]-2-methoxyacetamide. One potential direction is the development of new drugs based on the chemical structure of this compound. Additionally, further studies are needed to understand the potential toxicity and side effects of this compound. Furthermore, the compound's potential applications in the field of agriculture and veterinary medicine should also be explored. Finally, the compound's potential as a diagnostic tool for various diseases should also be investigated.

Synthesis Methods

The synthesis of N-[2-(acetylamino)-1,3-benzothiazol-6-yl]-2-methoxyacetamide can be achieved through various methods, including the reaction of 2-aminobenzothiazole with acetic anhydride and methoxyacetyl chloride. The process involves the formation of an intermediate compound, which is then further reacted with acetic anhydride and methoxyacetyl chloride to yield the final product.

Scientific Research Applications

N-[2-(acetylamino)-1,3-benzothiazol-6-yl]-2-methoxyacetamide has been extensively studied for its potential applications in the field of medicine. The compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

properties

IUPAC Name

N-(2-acetamido-1,3-benzothiazol-6-yl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-7(16)13-12-15-9-4-3-8(5-10(9)19-12)14-11(17)6-18-2/h3-5H,6H2,1-2H3,(H,14,17)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTKNMIXYQKKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetamido-1,3-benzothiazol-6-yl)-2-methoxyacetamide

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